(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-7-5-6-8-15(13)20/h5-9H,4H2,1-3H3,(H,22,23)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPPWYHMESHTTF-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=CC=C2Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s mode of action is not fully understood. It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. These interactions may lead to changes in the conformation or activity of the target, resulting in altered cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structure, it could potentially interfere with pathways involving similar structures or functional groups. The specific pathways and their downstream effects are yet to be elucidated.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH changes, while its efficacy could be influenced by interactions with other molecules in the cellular environment.
Biological Activity
(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 320.82 g/mol
- CAS Number : 19310-60-2
The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. The presence of the chlorophenyl group and cyanoacrylamido moiety is particularly significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that thiophene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise in several areas:
-
Anticancer Activity :
- Thiophene derivatives have been explored for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiophene compounds induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways, leading to cell death without significant cytotoxicity towards normal cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or pathogen metabolism.
- Induction of Oxidative Stress : By generating ROS, the compound can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate inflammation and cell survival.
Case Studies and Research Findings
A selection of studies highlights the biological activity of thiophene derivatives:
Scientific Research Applications
Research indicates that thiophene derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
Anticancer Activity
Thiophene derivatives have been explored for their ability to inhibit cancer cell proliferation. Studies have demonstrated that certain compounds induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways, leading to cell death without significant cytotoxicity towards normal cells .
Antimicrobial Properties
The compound may possess antimicrobial properties that could be beneficial in treating infections caused by various pathogens. The specific mechanisms remain under investigation but may involve the inhibition of bacterial enzyme activity or disruption of cellular integrity.
Anti-inflammatory Effects
Research suggests that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes associated with inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiophene derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated potent anticancer activity against breast cancer cell lines, inducing apoptosis through ROS generation. |
| Study B | Showed significant antimicrobial activity against Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study C | Investigated anti-inflammatory effects in animal models, revealing reduced levels of inflammatory markers. |
Comparison with Similar Compounds
Substituted Phenyl Derivatives
The parent study synthesized a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, varying the phenyl substituents (e.g., 4-chloro, 4-nitro, 4-methoxy) . Key comparisons include:
Heterocyclic Analogs
The compound (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione forms a hexameric structure via N–H···O/S and O–H···S hydrogen bonds . The triazole-thione derivative’s rigid hydrogen-bonded network may enhance thermal stability but limit bioavailability .
Structural and Crystallographic Insights
The SHELX system is widely employed for crystallographic refinement of such compounds. The absence of strong intermolecular interactions in the thiophene carboxylate series may explain their lower melting points compared to triazole derivatives (Table 1 vs. ).
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate, and how can reaction conditions be optimized?
A1. The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 2-chlorobenzaldehyde. Key parameters include:
- Catalyst : Piperidine and acetic acid in toluene (1:4 v/v) to promote nucleophilic attack and dehydration .
- Reaction Time : 5–6 hours under reflux, monitored by TLC for completion .
- Yield Optimization : Recrystallization with ethanol yields 72–94% purity. Adjusting stoichiometry (10 mmol starting material, 11 mmol aldehyde) minimizes unreacted intermediates .
Validation : IR and ¹H NMR confirm C=C bond formation (ν~2210 cm⁻¹ for cyano; δ 7.3–8.1 ppm for aromatic protons) .
Q. Q2. What analytical techniques are critical for assessing the purity and structural integrity of this compound?
A2.
- HPLC : Quantifies purity (>95% threshold) using reverse-phase C18 columns and acetonitrile/water gradients .
- ¹H/¹³C NMR : Confirms regioselectivity (e.g., Z-configuration via coupling constants in acrylamido protons) and absence of by-products .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 415.08 Da) .
Advanced Research Questions
Q. Q3. How can computational modeling resolve contradictions in the compound’s reactivity or stereochemical outcomes observed during synthesis?
A3.
- DFT Calculations : Predict thermodynamic favorability of the Z-isomer over E-isomer due to steric hindrance between the 2-chlorophenyl group and thiophene methyl substituents .
- Molecular Docking : Identifies potential π-π stacking interactions between the chlorophenyl ring and biological targets (e.g., COX-2 in anti-inflammatory assays) .
Validation : Compare computed IR spectra with experimental data to reconcile discrepancies in reaction pathways .
Q. Q4. What experimental strategies address low reproducibility in biological activity assays (e.g., antioxidant or anti-inflammatory)?
A4.
- Dose-Response Optimization : Use a logarithmic concentration range (1–100 µM) in DPPH radical scavenging assays to establish IC₅₀ values .
- Control for Solvent Effects : Replace DMSO with PEG-400 to avoid cytotoxicity artifacts in cell-based inflammation models (e.g., carrageenan-induced edema) .
- Statistical Validation : Triplicate assays with ANOVA (p < 0.05) to distinguish signal from noise .
Q. Q5. How can structural modifications enhance the compound’s bioactivity while maintaining synthetic feasibility?
A5.
- Substituent Screening : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., 3-NO₂) to amplify electrophilicity and COX-2 inhibition .
- Backbone Rigidity : Introduce sp³-hybridized carbons in the thiophene ring to reduce metabolic degradation .
Synthetic Feasibility : Monitor reaction progress via LC-MS to identify intermediates requiring purification .
Methodological Challenges and Solutions
Q. Q6. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
A6.
Q. Q7. What protocols mitigate the formation of by-products during large-scale synthesis?
A7.
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU) to suppress aldol side reactions .
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced residence time .
Comparative and Mechanistic Studies
Q. Q8. How does the compound’s anti-inflammatory activity compare to structurally analogous thiophene derivatives?
A8.
- SAR Analysis : Analogues with 4,5-dimethylthiophene show 2–3× higher activity than unsubstituted thiophenes due to enhanced lipophilicity (logP ~3.5) .
- Mechanistic Insight : Electrophilic acrylamido groups covalently modify cysteine residues in NF-κB, validated via MALDI-TOF peptide mapping .
Q. Q9. What in vitro models are most predictive of the compound’s in vivo pharmacokinetics?
A9.
- Caco-2 Permeability Assays : Measure apparent permeability (Papp) >1 × 10⁻⁶ cm/s to forecast oral bioavailability .
- Microsomal Stability : Incubate with rat liver microsomes; half-life >30 min indicates suitability for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
